molecular formula C20H21N5O4 B7701023 1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine

1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine

Cat. No.: B7701023
M. Wt: 395.4 g/mol
InChI Key: INTWAELWAGVRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methoxyphenyl group and a nitrophenyl group, which is further substituted with a methyl-1,2,4-oxadiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The oxadiazole and nitrophenyl intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring with the methoxyphenyl and nitrophenyl-oxadiazole intermediates under controlled conditions, often using a solvent like dichloromethane and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structural features that may interact with biological targets.

    Biology: Used in studies to understand its interaction with various enzymes and receptors.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The nitro group and oxadiazole ring are likely involved in these interactions, potentially through hydrogen bonding or π-π stacking interactions. The exact pathways and molecular targets can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine: Lacks the nitro group, which may affect its reactivity and interaction with biological targets.

    1-(2-Hydroxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine: The methoxy group is replaced with a hydroxyl group, potentially altering its chemical properties and biological activity.

    1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitrophenyl]piperazine: The oxadiazole ring is replaced with a thiadiazole ring, which may influence its electronic properties and reactivity.

Uniqueness

1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-14-21-20(29-22-14)15-7-8-16(18(13-15)25(26)27)23-9-11-24(12-10-23)17-5-3-4-6-19(17)28-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTWAELWAGVRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.